molecular formula C36H68O2S2 B14638024 8-(3-Octylthiiran-2-yl)octyl 8-(3-octylthiiran-2-yl)octanoate CAS No. 54479-69-5

8-(3-Octylthiiran-2-yl)octyl 8-(3-octylthiiran-2-yl)octanoate

Cat. No.: B14638024
CAS No.: 54479-69-5
M. Wt: 597.1 g/mol
InChI Key: AHJWHXWFYWWNIP-UHFFFAOYSA-N
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Description

8-(3-Octylthiiran-2-yl)octyl 8-(3-octylthiiran-2-yl)octanoate is an organic compound characterized by the presence of thiirane rings and long alkyl chains. This compound is notable for its unique structural features, which include two thiirane rings attached to octyl chains. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Octylthiiran-2-yl)octyl 8-(3-octylthiiran-2-yl)octanoate typically involves the reaction of octylthiirane with octyl octanoate under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the thiirane rings. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as distillation and purification to isolate the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

8-(3-Octylthiiran-2-yl)octyl 8-(3-octylthiiran-2-yl)octanoate undergoes various chemical reactions, including:

    Oxidation: The thiirane rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing compounds.

    Substitution: The alkyl chains can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions often require anhydrous conditions and are performed at low temperatures.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds. The conditions vary depending on the specific substitution desired.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted alkyl derivatives.

Scientific Research Applications

8-(3-Octylthiiran-2-yl)octyl 8-(3-octylthiiran-2-yl)octanoate is used in a wide range of scientific research applications, including:

    Chemistry: As a model compound for studying thiirane chemistry and reactions.

    Biology: Investigating the biological activity of thiirane-containing compounds.

    Medicine: Exploring potential therapeutic applications, such as antimicrobial or anticancer properties.

    Industry: Used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 8-(3-Octylthiiran-2-yl)octyl 8-(3-octylthiiran-2-yl)octanoate involves its interaction with molecular targets through the thiirane rings. These rings can undergo ring-opening reactions, forming reactive intermediates that interact with biological molecules. The pathways involved may include the formation of covalent bonds with proteins or nucleic acids, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl 8-(3-octylthiiran-2-yl)octanoate: Similar structure with a propan-2-yl group instead of an octyl group.

    Octyl 8-(3-octyloxiran-2-yl)octanoate: Contains an oxirane ring instead of a thiirane ring.

Uniqueness

8-(3-Octylthiiran-2-yl)octyl 8-(3-octylthiiran-2-yl)octanoate is unique due to the presence of two thiirane rings, which impart distinct chemical reactivity and biological activity

Properties

CAS No.

54479-69-5

Molecular Formula

C36H68O2S2

Molecular Weight

597.1 g/mol

IUPAC Name

8-(3-octylthiiran-2-yl)octyl 8-(3-octylthiiran-2-yl)octanoate

InChI

InChI=1S/C36H68O2S2/c1-3-5-7-9-14-20-26-32-34(39-32)28-22-16-11-12-19-25-31-38-36(37)30-24-18-13-17-23-29-35-33(40-35)27-21-15-10-8-6-4-2/h32-35H,3-31H2,1-2H3

InChI Key

AHJWHXWFYWWNIP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1C(S1)CCCCCCCCOC(=O)CCCCCCCC2C(S2)CCCCCCCC

Origin of Product

United States

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